molecular formula C24H18ClN5O4 B4292421 METHYL 2-[6'-AMINO-1'-(3-CHLOROPHENYL)-5'-CYANO-3'-METHYL-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE

METHYL 2-[6'-AMINO-1'-(3-CHLOROPHENYL)-5'-CYANO-3'-METHYL-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE

Cat. No.: B4292421
M. Wt: 475.9 g/mol
InChI Key: GXTRSCZUKXZVAI-UHFFFAOYSA-N
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Description

Methyl [6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The presence of various functional groups such as amino, cyano, and chloro groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, industrial methods might employ more robust catalysts and solvents that are suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl [6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .

Mechanism of Action

The mechanism by which methyl [6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets methyl [6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate apart is its combination of functional groups and the spiro linkage, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methyl-2-oxospiro[indole-3,4'-pyrano[2,3-c]pyrazole]-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O4/c1-13-20-22(30(28-13)15-7-5-6-14(25)10-15)34-21(27)17(11-26)24(20)16-8-3-4-9-18(16)29(23(24)32)12-19(31)33-2/h3-10H,12,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTRSCZUKXZVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC(=O)OC)C(=C(O2)N)C#N)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 2-[6'-AMINO-1'-(3-CHLOROPHENYL)-5'-CYANO-3'-METHYL-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[6'-AMINO-1'-(3-CHLOROPHENYL)-5'-CYANO-3'-METHYL-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[6'-AMINO-1'-(3-CHLOROPHENYL)-5'-CYANO-3'-METHYL-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 4
METHYL 2-[6'-AMINO-1'-(3-CHLOROPHENYL)-5'-CYANO-3'-METHYL-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 5
METHYL 2-[6'-AMINO-1'-(3-CHLOROPHENYL)-5'-CYANO-3'-METHYL-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 6
METHYL 2-[6'-AMINO-1'-(3-CHLOROPHENYL)-5'-CYANO-3'-METHYL-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE

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